molecular formula C20H18ClN3O3S B2936097 N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021229-72-0

N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2936097
CAS No.: 1021229-72-0
M. Wt: 415.89
InChI Key: UARXXXAOPJZJKA-UHFFFAOYSA-N
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Description

N-(4-(3-((3-Chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a thiazole ring linked to a benzamide moiety via a propyl chain.

Properties

IUPAC Name

N-[4-[3-(3-chloro-4-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-27-17-9-7-14(11-16(17)21)22-18(25)10-8-15-12-28-20(23-15)24-19(26)13-5-3-2-4-6-13/h2-7,9,11-12H,8,10H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARXXXAOPJZJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other known compounds, it may influence pathways involving protein synthesis or signal transduction.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s targets and mode of action, it’s difficult to predict how these factors would affect the compound.

Biological Activity

N-(4-(3-((3-chloro-4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article delves into the compound's biological activity, including its mechanism of action, efficacy in various models, and relevant case studies.

The compound's chemical properties are as follows:

PropertyValue
Common Name This compound
CAS Number 1021255-89-9
Molecular Formula C20H17ClFN3O3S
Molecular Weight 433.9 g/mol

Preliminary studies suggest that this compound exhibits its biological effects primarily through the modulation of intracellular pathways. Specifically, it has been shown to increase the levels of APOBEC3G (A3G), a protein that plays a crucial role in inhibiting viral replication, particularly in Hepatitis B virus (HBV) models . This mechanism is significant as A3G can restrict HBV replication via both deaminase-dependent and independent pathways .

Antiviral Activity

In vitro studies have demonstrated that this compound exhibits potent antiviral activity against HBV. For instance, in HepG2.2.15 cells, treatment with the compound resulted in a concentration-dependent increase in A3G levels, correlating with a significant reduction in HBV DNA replication . The half-maximal inhibitory concentration (IC50) values indicate effective antiviral properties, suggesting potential for further development as an antiviral agent.

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using MTT assays. Results indicated that the compound has a favorable safety profile, with CC50 values indicating low toxicity in treated cell lines compared to controls .

Study 1: Anti-HBV Efficacy

A study conducted on the anti-HBV efficacy of this compound revealed that it effectively inhibited both wild-type and drug-resistant HBV strains. The research utilized HepG2.2.15 and HepG2.A64 cell lines to assess the antiviral activity and demonstrated significant reductions in HBV replication rates .

Study 2: Mechanistic Insights

Further investigations into the mechanism of action highlighted that the compound promotes A3G expression, which is critical for its antiviral effects. The study concluded that enhancing A3G levels could be a viable strategy for developing new antiviral therapies against HBV and potentially other viruses .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common scaffold with several analogs:

  • Thiazole ring : Central to all analogs, often substituted at the 2-position with benzamide.
  • Propyl linker : Connects the thiazole to an aryl/heteroaryl amide group.
  • Substituent diversity : Variations in halogenation (Cl, F), alkoxy groups (methoxy, butoxy), and heterocyclic appendages (morpholine, piperazine) modulate properties.

Key Analogous Compounds and Their Modifications

Compound ID/Name Structural Modifications vs. Target Compound Key Properties/Findings
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) - Dichlorophenyl instead of 3-chloro-4-methoxyphenyl
- Morpholinomethyl and pyridinyl on thiazole
Higher melting point (218–220°C); enhanced solubility due to morpholine .
2-Chloro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl]benzamide (790716-30-2) - 2-Chlorobenzamide instead of 3-chloro-4-methoxyphenyl
- 4-Methylthiazole substituent
Reduced steric hindrance; potential for altered receptor binding .
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) - 4-Methylpiperazinylmethyl group on thiazole
- Pyridinyl substituent
Improved metabolic stability compared to morpholine analogs .
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives - Coumarin ring replaces benzamide
- 8-Methoxy group on coumarin
Fluorescent properties; potential use in imaging or photosensitizers .
4-(-N-(4-(4-Chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide - Sulfonamide group instead of benzamide
- Hydrazinyl-propanoic acid chain
Enhanced reactivity for hydrazone formation; possible antidiabetic applications .

Physicochemical and Spectroscopic Comparisons

  • Melting Points: Compounds with bulkier substituents (e.g., morpholinomethyl in 4d) exhibit higher melting points (218–220°C) compared to simpler analogs, likely due to increased crystallinity .
  • Spectral Data :
    • 1H NMR : The 3-chloro-4-methoxyphenyl group in the target compound produces distinct aromatic signals (δ 7.2–7.8 ppm) and a methoxy singlet (δ 3.8 ppm), differentiating it from dichlorophenyl analogs (δ 7.5–8.1 ppm) .
    • HRMS : Molecular ion peaks confirm precise mass differences; e.g., the target compound (C20H19ClN4O3S) has a molecular weight of 454.08 g/mol, whereas 4d (C24H23Cl2N5O2S) weighs 547.09 g/mol .

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